2,4-Pyrimidinediamine, 6-chloro-N4-(3,4-dichlorophenyl)-
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Overview
Description
2,4-Pyrimidinediamine, 6-chloro-N4-(3,4-dichlorophenyl)- is a chemical compound with significant importance in various scientific fields This compound is characterized by its pyrimidine ring structure, which is substituted with chlorine and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-chloro-N4-(3,4-dichlorophenyl)- typically involves the reaction of 2,4-diaminopyrimidine with 3,4-dichlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 6-chloro-N4-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2,4-Pyrimidinediamine, 6-chloro-N4-(3,4-dichlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 6-chloro-N4-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N4-methyl-pyrimidine-4,5-diamine
- 6-Chloro-N4-ethylpyrimidine-2,4-diamine
Uniqueness
2,4-Pyrimidinediamine, 6-chloro-N4-(3,4-dichlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dichlorophenyl group enhances its potential as an enzyme inhibitor and its overall stability.
Properties
CAS No. |
7249-30-1 |
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Molecular Formula |
C10H7Cl3N4 |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
6-chloro-4-N-(3,4-dichlorophenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H7Cl3N4/c11-6-2-1-5(3-7(6)12)15-9-4-8(13)16-10(14)17-9/h1-4H,(H3,14,15,16,17) |
InChI Key |
IPNLIYUZWFQPKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=CC(=NC(=N2)N)Cl)Cl)Cl |
Origin of Product |
United States |
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